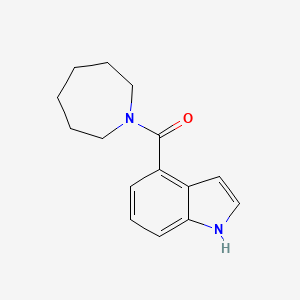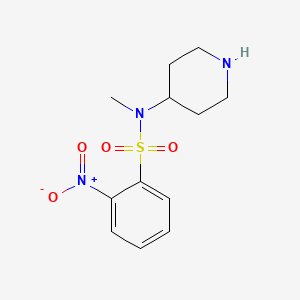
4-methoxy-N-methyl-N-piperidin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-methyl-N-piperidin-4-ylbenzamide is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperidine compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-methyl-N-piperidin-4-ylbenzamide involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in a range of cellular processes such as calcium signaling, protein folding, and cell survival. By binding to this receptor, 4-methoxy-N-methyl-N-piperidin-4-ylbenzamide can modulate these processes and potentially provide insights into the role of the sigma-1 receptor in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-methyl-N-piperidin-4-ylbenzamide are still being studied. However, it has been shown to have a range of effects on the central nervous system, including the modulation of calcium signaling, the promotion of neurite outgrowth, and the reduction of inflammation. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-methoxy-N-methyl-N-piperidin-4-ylbenzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-methoxy-N-methyl-N-piperidin-4-ylbenzamide. One potential area of research is the development of new compounds that have similar or improved binding affinity for the sigma-1 receptor. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential limitations for use in lab experiments.
Conclusion:
In conclusion, 4-methoxy-N-methyl-N-piperidin-4-ylbenzamide is a promising compound with potential applications in scientific research. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. While further research is needed to fully understand its biochemical and physiological effects, this compound has the potential to provide important insights into the underlying mechanisms of various neurological disorders.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-methyl-N-piperidin-4-ylbenzamide involves the reaction of 4-methoxybenzoyl chloride with N-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the desired compound in high yield.
Applications De Recherche Scientifique
4-methoxy-N-methyl-N-piperidin-4-ylbenzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is its use as a tool for studying the role of certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is believed to play a role in a range of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(12-7-9-15-10-8-12)14(17)11-3-5-13(18-2)6-4-11/h3-6,12,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNCQLXZKMPMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-N-piperidin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)




![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)

